molecular formula C8H12O2 B14648489 Oct-7-ene-2,6-dione CAS No. 51297-43-9

Oct-7-ene-2,6-dione

Cat. No.: B14648489
CAS No.: 51297-43-9
M. Wt: 140.18 g/mol
InChI Key: FJENJICHKAAWLU-UHFFFAOYSA-N
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Description

Oct-7-ene-2,6-dione is an organic compound characterized by the presence of a double bond and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oct-7-ene-2,6-dione typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common method involves the reaction of 1,4-benzoquinone with cyclopentadiene in the presence of a solvent like dichloromethane at low temperatures . The resulting adduct undergoes further reactions to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Oct-7-ene-2,6-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the double bond.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or acids can be used under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Diols or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Oct-7-ene-2,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Oct-7-ene-2,6-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular pathways and enzyme activities. The specific pathways and targets depend on the context of its application, such as in enzyme inhibition or as a reactive intermediate in synthetic processes.

Comparison with Similar Compounds

Uniqueness: Oct-7-ene-2,6-dione is unique due to its specific combination of a double bond and two ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in both academic research and industrial applications.

Properties

CAS No.

51297-43-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

oct-7-ene-2,6-dione

InChI

InChI=1S/C8H12O2/c1-3-8(10)6-4-5-7(2)9/h3H,1,4-6H2,2H3

InChI Key

FJENJICHKAAWLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(=O)C=C

Origin of Product

United States

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